Ethyl 3-chloro-5-sulfamoylbenzoate
Overview
Description
Ethyl 3-chloro-5-sulfamoylbenzoate is a chemical compound with the CAS Number: 1339163-01-7 . It has a molecular weight of 263.7 and its IUPAC name is ethyl 3-(aminosulfonyl)-5-chlorobenzoate . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-5-sulfamoylbenzoate is 1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 3-chloro-5-sulfamoylbenzoate is a powder . It has a molecular formula of C9H10ClNO4S . Unfortunately, the web search results did not provide more detailed physical and chemical properties.
Scientific Research Applications
Anticonvulsant Activities
Research on 3-substituted 1,2-benzisoxazole derivatives has highlighted the synthesis of compounds with marked anticonvulsant activity, suggesting that derivatives of Ethyl 3-chloro-5-sulfamoylbenzoate could be explored for similar applications (Uno et al., 1979).
Neuroleptic Potential
The synthesis and pharmacological screening of N-(3-(tert.amino)propyl)-5-sulfamoyl-2-methoxybenzamides derived from ethyl 5-sulfamoyl-2-methoxybenzoate have indicated potential neuroleptic properties, pointing towards the use of sulfamoylbenzoate derivatives in developing new psychotropic medications (Valenta et al., 1990).
Antiviral and Cytotoxic Activities
Compounds synthesized from structurally related chlorobenzoates have demonstrated significant antiviral and cytotoxic activities, suggesting that Ethyl 3-chloro-5-sulfamoylbenzoate could serve as a precursor in the development of antiviral drugs or in cancer research (Dawood et al., 2011).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating effective antibacterial agents. This research direction indicates that Ethyl 3-chloro-5-sulfamoylbenzoate could potentially be utilized in the synthesis of novel antibacterial compounds (Azab et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Future Directions
properties
IUPAC Name |
ethyl 3-chloro-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHARICFKKPAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-sulfamoylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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